molecular formula C10H10O B14743998 Benzene, 1-methoxy-4-(1,2-propadienyl)- CAS No. 2749-97-5

Benzene, 1-methoxy-4-(1,2-propadienyl)-

Cat. No.: B14743998
CAS No.: 2749-97-5
M. Wt: 146.19 g/mol
InChI Key: VFWWHPHTDJPSRP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the reaction of anisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1-methoxy-4-(1,2-propadienyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Types of Reactions:

    Oxidation: Benzene, 1-methoxy-4-(1,2-propadienyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the propadienyl group to a propenyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2).

    Substitution: HNO3, H2SO4, and other electrophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Propenyl derivatives.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Benzene, 1-methoxy-4-(1,2-propadienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its potential therapeutic applications includes exploring its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(1,2-propadienyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the propadienyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Similar structure but lacks the propadienyl group.

    Propenylanisole: Contains a propenyl group instead of a propadienyl group.

    Methoxyphenylacetylene: Similar structure with an ethynyl group instead of a propadienyl group.

Uniqueness: Benzene, 1-methoxy-4-(1,2-propadienyl)- is unique due to the presence of both a methoxy group and a propadienyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

2749-97-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h4-8H,1H2,2H3

InChI Key

VFWWHPHTDJPSRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C=C

Origin of Product

United States

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